molecular formula C18H20N4OS B2683878 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide CAS No. 1428357-78-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2683878
CAS No.: 1428357-78-1
M. Wt: 340.45
InChI Key: BNXYXMGXYSONRX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenylbutanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They can activate or inhibit enzymes, stimulate or block receptors, and initiate or stop biochemical pathways . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to influence a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth . The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial or viral growth, increased urine output, reduced seizure activity, protection of nerve cells, and inhibition of tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . They are often well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their effectiveness as therapeutic agents.

Result of Action

The effects of thiazole derivatives at the molecular and cellular level can include the inhibition of enzyme activity, blocking or stimulation of receptors, alteration of signal transduction pathways, and induction of cell death . These effects can result in the therapeutic outcomes associated with these compounds, such as anti-inflammatory, analgesic, antimicrobial, antiviral, anticonvulsant, neuroprotective, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the rate of chemical reactions, including those involved in the metabolism of the compound. Other substances, such as food or other drugs, can interact with the compound and affect its absorption, distribution, metabolism, or excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrazole ring, and finally the attachment of the phenylbutanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

  • 2-(4-phenylthiazol-2-yl)hydrazinecarbothioamide
  • 1-(4-chlorophenyl)-3-(thiazol-2-yl)urea
  • 2-(4-methylthiazol-2-yl)-1H-pyrazole

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-2-16(14-7-4-3-5-8-14)17(23)19-11-9-15-13-24-18(21-15)22-12-6-10-20-22/h3-8,10,12-13,16H,2,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXYXMGXYSONRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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